Nicorandil Impurity 13
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Overview
Description
Nicorandil Impurity 13 is a chemical compound that is often encountered as a byproduct or degradation product in the synthesis and storage of Nicorandil, a drug used primarily for the treatment of angina pectoris. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of Nicorandil formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nicorandil Impurity 13 involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) for the isolation and identification of impurities generated during the synthesis of Nicorandil . The reaction conditions often involve stress conditions such as elevated temperatures and humidity to induce the formation of impurities .
Industrial Production Methods: In an industrial setting, the production of this compound is typically controlled through stringent quality control measures. The use of validated, stability-indicating HPLC methods is common to ensure that the levels of impurities, including this compound, are within acceptable limits .
Chemical Reactions Analysis
Types of Reactions: Nicorandil Impurity 13 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, reducing agents for reduction reactions, and various nucleophiles for substitution reactions . The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Scientific Research Applications
Nicorandil Impurity 13 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in Nicorandil formulations . In biology and medicine, it is studied for its potential effects and interactions with biological systems . In the pharmaceutical industry, it plays a crucial role in quality control and regulatory compliance to ensure the safety and efficacy of Nicorandil products .
Mechanism of Action
The mechanism of action of Nicorandil Impurity 13 is closely related to its parent compound, Nicorandil. Nicorandil acts as a potassium channel opener and nitric oxide donor, leading to vasodilation and increased blood flow . The impurity may exhibit similar mechanisms, although its specific molecular targets and pathways may vary . Further research is needed to fully elucidate the exact mechanism of action of this compound .
Comparison with Similar Compounds
Similar Compounds: Nicorandil Impurity 13 can be compared with other impurities and related compounds such as Nicorandil Impurity A, Nicorandil Impurity B, and Nicorandil Impurity C . These compounds share similar structural features and are often encountered in the synthesis and storage of Nicorandil .
Uniqueness: What sets this compound apart from other similar compounds is its specific formation pathway and the unique conditions under which it is generated . Understanding these differences is crucial for effective quality control and ensuring the safety and efficacy of Nicorandil formulations .
Properties
CAS No. |
19416-51-4 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-methoxyethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-12-5-6-13-9(11)8-3-2-4-10-7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
NLZUHYGTGTWCML-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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